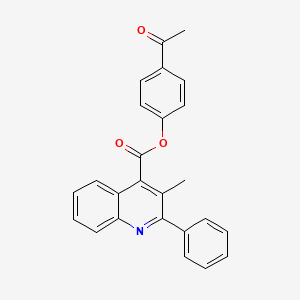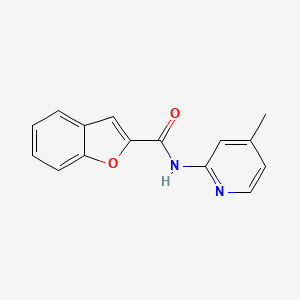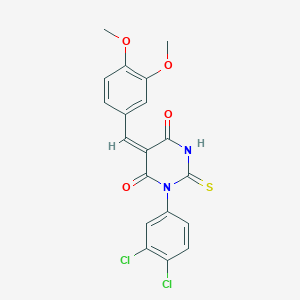
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine, also known as EM-TQN, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinoline (THIQ) alkaloids, which have shown promising results in various pharmacological studies.
Mécanisme D'action
The mechanism of action of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood. However, it is believed that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress and inflammation. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant defense in cells. It also inhibits the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been shown to have various biochemical and physiological effects. It can increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress-induced damage. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can also reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which can alleviate neuroinflammation. In addition, (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can improve mitochondrial function and reduce apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed by various analytical techniques. (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has also been shown to be stable under various storage conditions. However, there are some limitations to using (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine in lab experiments. For example, the mechanism of action of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine is not fully understood, and more research is needed to elucidate its pharmacological effects. In addition, the optimal dosage and administration route of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine for different therapeutic applications are still unknown.
Orientations Futures
There are several future directions for research on (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine. One direction is to further investigate its mechanism of action and pharmacological effects. This could involve studying its effects on different signaling pathways and identifying its molecular targets. Another direction is to explore its therapeutic potential in other neurological disorders such as Parkinson's disease and stroke. Additionally, the development of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine analogs with improved pharmacological properties could be explored. Overall, (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has shown promising results in various pharmacological studies, and further research on this compound could lead to the development of novel therapeutics for neurological disorders.
Méthodes De Synthèse
The synthesis method of (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the final product can be confirmed by various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
(3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. In vitro studies have demonstrated that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can protect neuronal cells from oxidative stress-induced damage and reduce neuroinflammation. In vivo studies have shown that (3-ethoxy-4-methoxybenzyl)1,2,3,4-tetrahydro-1-naphthalenylamine can improve cognitive function and reduce brain damage in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-23-20-13-15(11-12-19(20)22-2)14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-5,7,9,11-13,18,21H,3,6,8,10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHOXKUFLKWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)

![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)




![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)